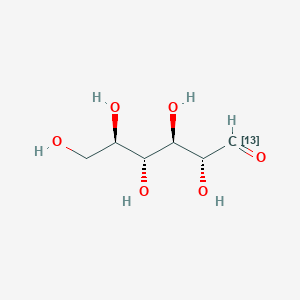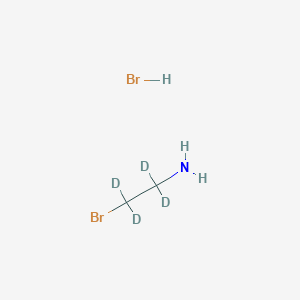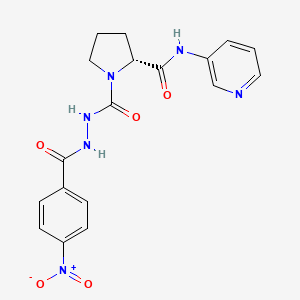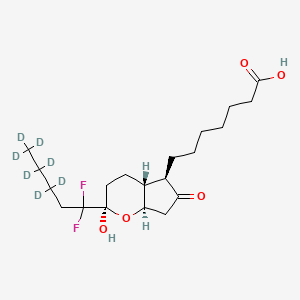
Nirmatrelvir-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nirmatrelvir-d9 is a deuterated analog of Nirmatrelvir, an antiviral medication developed by Pfizer. Nirmatrelvir is a potent and selective inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease, used in combination with ritonavir to treat COVID-19 . The deuterated version, this compound, incorporates deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nirmatrelvir-d9 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically involves:
- Formation of the lactam ring.
- Introduction of the P1 and P4 groups.
- Deuteration of specific positions to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of flow chemistry strategies and multicomponent reactions to improve yield and purification processes .
化学反应分析
Types of Reactions: Nirmatrelvir-d9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs with enhanced stability .
科学研究应用
Nirmatrelvir-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuteration on chemical stability and reactivity.
Biology: Investigated for its potential to inhibit viral proteases and other biological targets.
Medicine: Used in the development of antiviral therapies, particularly for COVID-19.
Industry: Employed in the production of stable isotopes for various applications
作用机制
Nirmatrelvir-d9 exerts its effects by inhibiting the main protease of SARS-CoV-2, which is essential for viral replication. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The incorporation of deuterium atoms enhances the compound’s metabolic stability, allowing for prolonged activity .
相似化合物的比较
Nirmatrelvir-d9 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced metabolic stability and pharmacokinetic properties. Similar compounds include:
Nirmatrelvir: The non-deuterated version with similar antiviral activity.
Remdesivir: An RNA-dependent RNA polymerase inhibitor used to treat COVID-19.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
Umifenovir: An antiviral drug that inhibits viral entry into host cells
This compound stands out due to its improved stability and potential for enhanced therapeutic efficacy.
属性
分子式 |
C23H32F3N5O4 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC 名称 |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-6,6-dimethyl-3-[(2S)-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i1D3,2D3,3D3 |
InChI 键 |
LIENCHBZNNMNKG-JOEHZSTFSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C2(C)C)NC(=O)C(F)(F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)

![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)











